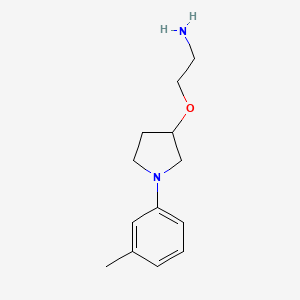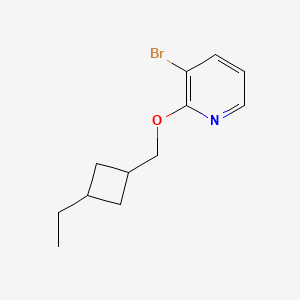
Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The o-tolyl group, a benzene ring substituted with a methyl group at the ortho position, is attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of o-tolyl hydrazine with ethyl acetoacetate to form the triazole ring. This is followed by esterification to introduce the methyl acetate group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methyl group on the o-tolyl ring can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: o-Toluic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or alkylated triazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known to exhibit various biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the active site of the target molecule. The o-tolyl group may enhance the compound’s binding affinity through additional hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-oxo-2-(o-tolyl)acetate: Similar structure but lacks the triazole ring.
2-(o-Tolyl)-1H-1,2,4-triazole: Similar triazole ring but lacks the ester group.
Uniqueness
Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the combination of the triazole ring and the ester group, which imparts distinct chemical and biological properties. The presence of the o-tolyl group further enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
methyl 2-[3-(2-methylphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H13N3O2/c1-9-5-3-4-6-10(9)12-13-8-15(14-12)7-11(16)17-2/h3-6,8H,7H2,1-2H3 |
Clave InChI |
OREMXUWDNBVGNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NN(C=N2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11787250.png)
![Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11787269.png)
![1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11787283.png)
![tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11787298.png)
![2-Thioxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile](/img/structure/B11787301.png)



![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)


![1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11787360.png)

